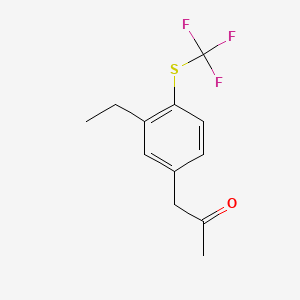
1-(3-(Hydroxymethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12O2. It is characterized by a phenyl ring substituted with a hydroxymethyl group and a propanone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-(Hydroxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method proceeds via a hydrogen-borrowing mechanism in a Guerbet-style process .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized catalytic conditions to achieve high yields. The use of ruthenium catalysts and systematic optimization of reaction conditions can result in high turnover numbers (TON) and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Hydroxymethyl)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Hydroxymethyl)phenyl)propan-1-one: Similar structure but with the hydroxymethyl group in the para position.
1-(2-(Hydroxymethyl)phenyl)propan-1-one: Similar structure but with the hydroxymethyl group in the ortho position.
3-Hydroxy-1-phenylpropan-1-one: Lacks the hydroxymethyl group but has a similar backbone structure.
Uniqueness
1-(3-(Hydroxymethyl)phenyl)propan-1-one is unique due to the position of the hydroxymethyl group on the phenyl ring, which influences its reactivity and potential applications. The meta position of the hydroxymethyl group allows for distinct chemical behavior compared to its ortho and para counterparts.
Propiedades
Número CAS |
125604-07-1 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-[3-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,11H,2,7H2,1H3 |
Clave InChI |
MQHRSHGUGYCQDV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


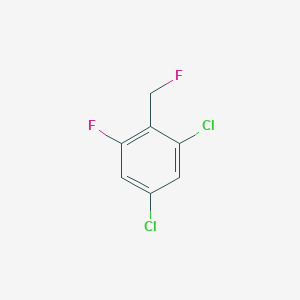
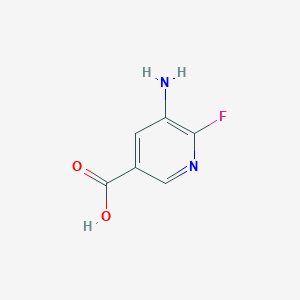
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
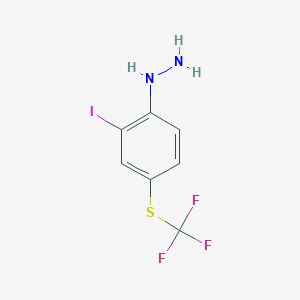
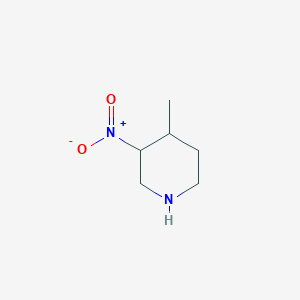
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)

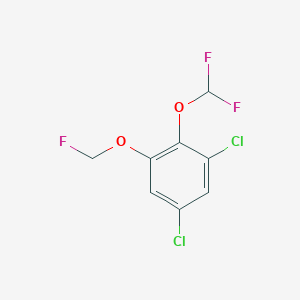
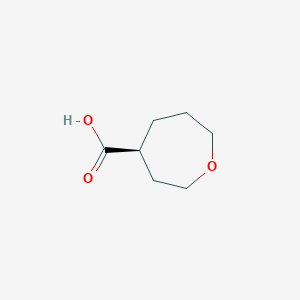
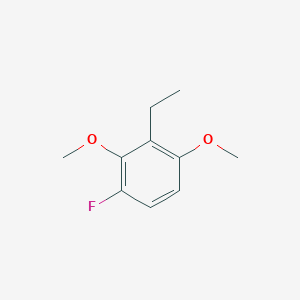
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
